Advanced Spectral Characterization: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
Advanced Spectral Characterization: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
The following guide is an advanced technical analysis designed for research scientists and analytical chemists. It prioritizes mechanistic understanding, spectral prediction based on first principles, and self-validating assignment protocols.
Executive Summary & Structural Logic
The molecule (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine represents a non-symmetrical, chiral scaffold often utilized as a ligand backbone in asymmetric catalysis or as a pharmaceutical intermediate.[1]
Stereochemical Definition
Before spectral analysis, the stereochemistry must be rigorously defined to predict magnetic environments.
-
Configuration: (1S, 3S).
-
Geometry: In a 1,3-disubstituted cyclopentane, the (1S, 3S) configuration corresponds to the trans isomer.
-
Symmetry: Unlike the trans-1,3-bis(dimethylamino) analogue, which possesses
symmetry, this molecule is asymmetric ( ) due to the differentiation between the primary amine ( ) at C3 and the tertiary amine ( ) at C1. -
Consequence: All ring carbons and protons are magnetically non-equivalent.
The "Envelope" Conformation
Cyclopentane rings are not planar. They adopt an "envelope" or "half-chair" conformation to minimize torsional strain. In the trans-(1S,3S) isomer, the substituents likely adopt a pseudo-diequatorial orientation to minimize 1,3-diaxial-like steric clashes, though the ring is highly dynamic.
Experimental Protocol (Self-Validating)
To ensure reproducible data, the following acquisition parameters are recommended.
Sample Preparation[2][3]
-
Solvent: Chloroform-d (
) is the standard.-
Why: Good solubility; non-polar nature minimizes amine proton exchange broadening compared to
. -
Alternative: Benzene-d6 (
) if signal overlap occurs in the methylene region (2.0–1.2 ppm). The magnetic anisotropy of benzene often resolves overlapping multiplets.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) internal standard.
Acquisition Parameters
| Experiment | Parameter | Rationale |
| 1H NMR | 16-32 Scans, d1=2s | Ensure relaxation of methyl protons for accurate integration. |
| 13C NMR | >512 Scans, Proton Decoupled | Detect quaternary/tertiary carbons clearly. |
| COSY | 256 increments | Map scalar coupling (connectivity). |
| HSQC | Multiplicity-Edited | Distinguish |
| NOESY | Mixing time 500ms | Critical: Determine relative stereochemistry (cis vs trans). |
1H NMR Spectral Analysis
Predicted Chemical Shift Range: 0.0 – 4.0 ppm Total Proton Count: 16H
A. The Amine "Anchors" (Diagnostic Signals)
These signals are the starting point for assignment.
-
N(CH₃)₂ Group (6H):
-
Appearance: Sharp Singlet.
-
Shift:
2.20 – 2.30 ppm. -
Logic: The two methyl groups are enantiotopic (chemically equivalent) due to rapid rotation around the N-C1 bond and rapid nitrogen inversion at room temperature.
-
-
-NH₂ Group (2H):
-
Appearance: Broad Singlet (variable).
-
Shift:
1.50 – 2.50 ppm (highly concentration/moisture dependent). -
Validation: Perform a
shake. This signal will disappear, confirming it is the exchangeable primary amine.
-
B. The Methine Protons (Chiral Centers)
The ring protons at C1 and C3 are the key to establishing the substitution pattern.
-
H1 (alpha to -NMe₂):
-
Shift:
2.60 – 2.90 ppm. -
Multiplicity:
(triplet of doublets of doublets) or complex multiplet. -
Logic: Tertiary amines generally deshield alpha-protons less than primary amines due to the electron-donating inductive effect of the extra methyls, but steric compression can cause downfield shifts.
-
-
H3 (alpha to -NH₂):
-
Shift:
3.00 – 3.40 ppm. -
Multiplicity: Multiplet.
-
Differentiation: H3 will show COSY correlations to the
protons (if not exchanging too fast), whereas H1 connects to the N-Me singlet only in HMBC/NOESY.
-
C. The Methylene Envelope (The "Fingerprint")
The remaining 6 protons (H2, H4, H5) form complex multiplets between 1.2 and 2.0 ppm.
-
H2a/H2b: Located between the two amines. Often the most deshielded methylene protons due to the proximity of two electronegative nitrogens.
-
H4/H5: Distal ring protons. Typically the most shielded (
1.2 – 1.6 ppm).
13C NMR Spectral Analysis
Total Carbon Count: 7 Distinct Signals (Due to
| Carbon Label | Type | Approx. Shift ( | DEPT/HSQC Phase | Assignment Logic |
| N-Me | 40.0 – 45.0 | Up/Positive | Intense, double height signal (2 carbons). | |
| C1 | 60.0 – 68.0 | Up/Positive | Alpha to tertiary amine (usually downfield of C3). | |
| C3 | 50.0 – 55.0 | Up/Positive | Alpha to primary amine. | |
| C2 | 35.0 – 45.0 | Down/Negative | Flanked by two amines (deshielded methylene). | |
| C5 | 28.0 – 32.0 | Down/Negative | Beta to tertiary amine. | |
| C4 | 30.0 – 34.0 | Down/Negative | Beta to primary amine. |
Note: C1 is typically downfield of C3 because the tertiary amine is more substituted (beta-effect of methyls).
Stereochemical Validation (The "Why")
How do you prove you have the (1S, 3S)-trans isomer and not the (1R, 3S)-cis isomer?
The NOESY Experiment
This is the definitive proof.
-
Trans-Isomer ((1S, 3S)): The H1 and H3 protons are on opposite faces of the ring (or pseudo-axial/pseudo-equatorial relationships that prevent strong through-space coupling).
-
Observation:Weak or NO cross-peak between H1 and H3.
-
-
Cis-Isomer ((1R, 3S)): H1 and H3 are on the same face (syn-facial).
-
Observation:Strong NOE cross-peak between H1 and H3.
-
Mechanistic Workflow Diagram
The following diagram illustrates the logical flow for assigning and validating the structure.
Caption: Logical workflow for distinguishing cyclopentane-1,3-diamine stereoisomers using NMR.
Synthesis & Contextual References
The spectral data described above is grounded in the fundamental behavior of 1,3-disubstituted cyclopentanes. The (1S,3S) isomer is thermodynamically favored over the cis isomer in many synthetic routes due to the minimization of steric strain, often synthesized via the reduction of the corresponding chiral amino-acid derivatives or enzymatic resolution.
References
-
National Institute of Standards and Technology (NIST). Cyclopentane, 1,3-dimethyl-, cis- and trans- Mass/IR Spectra. NIST Chemistry WebBook. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
PubChem. trans-Cyclopentane-1,3-diamine Compound Summary. National Library of Medicine. Available at: [Link]
